molecular formula C28H28ClN3O3S B2546631 N-(2-(3-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-ethoxybenzamide CAS No. 862826-30-0

N-(2-(3-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-ethoxybenzamide

Cat. No. B2546631
CAS RN: 862826-30-0
M. Wt: 522.06
InChI Key: JMASEAHOYWCWAT-UHFFFAOYSA-N
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Description

The compound "N-(2-(3-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-ethoxybenzamide" is not directly mentioned in the provided papers. However, the papers do discuss various benzamide derivatives with potential biological activities, such as dopamine receptor ligands, gastroprokinetic agents, cytotoxins, antitumor agents, and melanoma-imaging agents. These compounds are characterized by the presence of a benzamide moiety and various substitutions that confer specific properties and activities .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the condensation of an appropriate benzoyl chloride or benzoic acid with an amine or diamine. For example, the synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was achieved by reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol . Another example is the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, which involved multiple steps including condensation, chlorination, and reaction with ethane-1,2-diamine .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed by spectroscopic methods such as NMR, IR, and GC-MS, and sometimes by X-ray crystallography. For instance, the structure of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was determined by X-ray analysis . The crystal structure of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was also determined, revealing a tetragonal system with specific geometric parameters .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on their substituents. For example, the reductive chemistry of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide involves enzymatic reduction under hypoxic conditions, which is relevant for its selective toxicity towards hypoxic cells . Another compound, 2-[N1-2-pyrimidyl-aminobenzenesulfonamido] ethyl 4-bis(2-chloroethyl) aminophenyl butyrate, was synthesized using a Schiff's base as a protective group, which could be removed by UV light irradiation .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as molar refraction, polarizability, and solubility, can be influenced by their molecular structure. The study of 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate in various solutions revealed concentration-dependent changes in density and refractive index, from which molar refractivity and polarizability were calculated .

Scientific Research Applications

Pharmacological Potential

Research into derivatives similar to N-(2-(3-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-ethoxybenzamide has shown a range of pharmacological activities. For instance, studies have highlighted the synthesis of benzamides and their evaluation for gastroprokinetic activity, revealing that specific structural modifications can enhance this activity. This suggests potential applications in drug development for gastrointestinal disorders (Morie, Kato, Harada, Yoshida, Fujiwara, & Matsumoto, 1995).

Synthesis and Characterization

The synthesis and characterization of aromatic polyimides, incorporating similar structural features, have been documented. These polymers exhibit desirable properties such as solubility in organic solvents and high thermal stability, pointing towards their utility in materials science (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Molecular Structure Analysis

A study on N-3-hydroxyphenyl-4-methoxybenzamide, a compound with a structure partially resembling the target compound, focused on its molecular structure using crystallography and theoretical calculations. The research provides insights into how intermolecular interactions affect molecular geometry, contributing to our understanding of how similar compounds might interact in biological systems (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).

Metabolic Transformation Studies

Investigations into the metabolic transformation of metoclopramide in rabbits have identified several transformation products. Understanding these metabolic pathways can inform the development of related compounds with improved pharmacokinetic profiles (Arita, Hori, Ito, Ichikawa, & Uesugi, 1970).

properties

IUPAC Name

N-[2-[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28ClN3O3S/c1-3-35-22-12-9-20(10-13-22)28(34)30-14-15-32-17-26(23-6-4-5-7-25(23)32)36-18-27(33)31-21-11-8-19(2)24(29)16-21/h4-13,16-17H,3,14-15,18H2,1-2H3,(H,30,34)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMASEAHOYWCWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-ethoxybenzamide

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